molecular formula C7H5F3N2O2 B1358237 3-Nitro-4-(trifluoromethyl)aniline CAS No. 393-80-6

3-Nitro-4-(trifluoromethyl)aniline

Cat. No. B1358237
CAS RN: 393-80-6
M. Wt: 206.12 g/mol
InChI Key: ZDZNJYXHGWSWTN-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5F3N2O2 and a molecular weight of 206.12 . It is an organic intermediate used in various applications, including the preparation of 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-trifluoromethylaniline with nitric acid in the presence of sulfuric acid . The reaction is carried out at a temperature of 0-5°C and the reaction mixture is stirred for a few hours .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . A spectroscopic investigation of this compound revealed that a complete vibrational assignment and analysis of the fundamental modes of the compound was carried out .


Chemical Reactions Analysis

This compound is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceutical intermediates . It is also used as a reagent in organic chemistry and as a starting material for the preparation of other chemicals .


Physical And Chemical Properties Analysis

This compound is a yellow crystalline solid . It has a melting point of 76-79 °C and a boiling point of 298-299 °C . It is soluble in organic solvents such as chloroform, acetone, and methanol .

Scientific Research Applications

Detection in Biological Material

3-Nitro-4-(trifluoromethyl)aniline has been studied for its detection in biological materials using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and electron spectrophotometry. This research is significant in forensic science for identifying traces of this compound in biological samples, such as cadaveric hepatic tissue and biological fluids (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic Investigation

The molecular and electronic properties of this compound have been explored through spectroscopic investigations. This research provides insight into the vibrational, structural, thermodynamic characteristics, and electronic properties, aiding in the understanding of its chemical behavior and potential applications in materials science (Saravanan, Balachandran, & Viswanathan, 2014).

Catalytic Hydrogenation

The compound has been utilized in studies related to the catalytic hydrogenation of nitroarenes, a process important in the production of anilines used in agrochemicals, pharmaceuticals, and dyes. Its role in enhancing the selectivity and efficiency of these catalytic processes is crucial for industrial applications (Wei et al., 2014).

Synthesis of Polyimide

Research has been conducted on the synthesis of polyimide end-capped with fluorinated phenylethynylaniline, derived from this compound. This development is significant for producing materials with high thermal stability and potential applications in high-performance polymers (Jiansheng, 2007).

Development of Magnetic Catalysts

Studies have also focused on the use of this compound in the development of magnetic catalysts for hydrogenation processes. This research is pivotal in the field of green chemistry, contributing to more sustainable and efficient industrial processes (Jiang & Zhang, 2016).

Mechanism of Action

Target of Action

3-Nitro-4-(trifluoromethyl)aniline is an organic intermediate . It is used in the synthesis of various organic compounds, including pharmaceuticals . .

Mode of Action

The exact mode of action of this compound is not well-documented. As an organic intermediate, it is likely involved in various chemical reactions that lead to the formation of other compounds. For instance, it can be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is sensitive to moisture and light, and it should be stored in a cool, dry place . These factors could affect the compound’s stability and its effectiveness as an intermediate in chemical reactions.

Safety and Hazards

3-Nitro-4-(trifluoromethyl)aniline is classified as a toxic, harmful, and irritant substance . It can cause skin, eye, and respiratory irritations . Exposure to high concentrations of the compound can lead to severe health effects, such as liver and kidney damage, and even death .

Future Directions

3-Nitro-4-(trifluoromethyl)aniline is used as a precursor for the synthesis of various dyes such as azo dyes, anthraquinone dyes, and phthalocyanine dyes . These dyes are widely used in the textile, paper, and leather industries for coloring fabrics and other materials .

Biochemical Analysis

Biochemical Properties

3-Nitro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to a decrease in enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to alterations in the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular function, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage . Threshold effects are also observed, where a certain dosage level must be reached before any noticeable effects occur.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound can be metabolized through processes such as reduction, oxidation, and conjugation, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it can interact with various binding proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-2-1-4(11)3-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZNJYXHGWSWTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586063
Record name 3-Nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

393-80-6
Record name 3-Nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-4-trifluoromethylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2,2-dimethyl-N-[3-nitro-4-(trifluoromethyl)phenyl]propanamide (45.0 g, 155.0 mmol) in 6N HCl (200 mL) was stirred at 100° C. overnight. The reaction mixture was cooled to room temperature and was carefully neutralized with solid NaHCO3 to pH=9. The reaction mixture was extracted with CH2Cl2 and dried over Na2SO4. The solvent was evaporated in vacuo to obtain the crude product 3-nitro-4-(trifluoromethyl)aniline (31.0 g, 97%), which was used directly for the next step.
Name
2,2-dimethyl-N-[3-nitro-4-(trifluoromethyl)phenyl]propanamide
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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